molecular formula C11H9FN2OS B501055 2-(3-Fluorobenzylthio)pyrimidin-4-ol CAS No. 353260-19-2

2-(3-Fluorobenzylthio)pyrimidin-4-ol

Cat. No.: B501055
CAS No.: 353260-19-2
M. Wt: 236.27g/mol
InChI Key: FFZATPGRRFYYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorobenzylthio)pyrimidin-4-ol is a pyrimidine derivative featuring a 3-fluorobenzylthio substituent at position 2 of the pyrimidin-4-ol core. Pyrimidine derivatives are widely studied for their diverse biological and chemical properties, including applications in agrochemicals and pharmaceuticals.

Properties

CAS No.

353260-19-2

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9FN2OS/c12-9-3-1-2-8(6-9)7-16-11-13-5-4-10(15)14-11/h1-6H,7H2,(H,13,14,15)

InChI Key

FFZATPGRRFYYNG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Chlorine in 2-[(2-chloro-6-fluorobenzyl)thio]pyrimidin-4-ol increases molecular weight and may enhance lipophilicity but could also elevate toxicity . Trifluoromethylpyridyl in PPA2 introduces strong electron-withdrawing effects, likely critical for its role as a plant activator .

Biological Activity: PPA2 demonstrates plant growth activation by inducing systemic resistance in Arabidopsis, linked to its pyridyl and methoxymethyl substituents .

Fluorinated compounds (e.g., target compound and PPA2) may offer improved metabolic stability over chlorinated analogs .

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